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Introduction
Domatinostat tosylate (4SC-202) is an orally bioavailable, selective class I histone

deacetylase (HDAC) inhibitor.[1][2] It has demonstrated potential as a promising agent in

combination with immunotherapy for the treatment of various cancers.[3] Domatinostat

modulates the tumor microenvironment (TIME) to enhance anti-tumor immune responses,

thereby potentially overcoming resistance to immune checkpoint inhibitors (ICIs).[4][5] These

application notes provide a comprehensive overview of the mechanism of action, preclinical

and clinical data, and detailed protocols for key experiments involving Domatinostat in

combination with immunotherapy.

Mechanism of Action
Domatinostat's primary mechanism of action involves the selective inhibition of HDAC1,

HDAC2, and HDAC3.[6][7][8] This inhibition leads to the accumulation of acetylated histones,

resulting in a more relaxed chromatin structure.[1][2] This epigenetic modification alters the

expression of various genes involved in immune recognition and response.[9][10]

The key immunomodulatory effects of Domatinostat include:

Enhanced Antigen Presentation: Domatinostat upregulates the expression of genes involved

in the antigen processing and presentation machinery (APM), including Major
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Histocompatibility Complex (MHC) class I and II molecules on tumor cells.[3][4] This

increases the visibility of tumor cells to the immune system, particularly cytotoxic T

lymphocytes (CTLs).[4]

Increased T-Cell Infiltration: By modulating the expression of chemokines, Domatinostat

promotes the infiltration of immune cells, including CD8+ CTLs, into the tumor

microenvironment.[4][5]

Modulation of Immune Checkpoints: Preclinical studies suggest that HDAC inhibitors can

upregulate the expression of PD-L1 on tumor cells, which, while seemingly counterintuitive,

provides a stronger rationale for combination therapy with PD-1/PD-L1 inhibitors to achieve a

synergistic effect.[11]

Induction of a Pro-inflammatory TIME: Domatinostat can induce the expression of interferon-

gamma (IFNγ) and IFNγ-related genes, fostering a more pro-inflammatory and less

immunosuppressive tumor microenvironment.[3]

These effects collectively "prime" the tumor for a more robust response to immunotherapy,

particularly immune checkpoint inhibitors that block the PD-1/PD-L1 axis.
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Caption: Domatinostat's mechanism of action in combination with immunotherapy.
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Preclinical Data Summary
Preclinical studies have demonstrated the synergistic anti-tumor effects of Domatinostat in

combination with immune checkpoint inhibitors in various syngeneic mouse models.

Model Treatment Key Findings Reference

CT26 (CTL-low)
Domatinostat + anti-

PD-L1

Significantly reduced

tumor volume

compared to single

agents; prolonged

event-free survival.

[4]

C38 (CTL-high)
Domatinostat + anti-

PD-1

Enhanced anti-tumor

effects; increased

number and effector

function of T cells.

[4]

C38 (CTL-high)
Domatinostat + anti-

PD-1 + anti-LAG3

Superior anti-tumor

responses compared

to dual or single-agent

therapies.

[4]

C38 (CTL-high)
Domatinostat + anti-4-

1BB

Synergistic anti-tumor

efficacy.
[4]

B16F10 Melanoma
LBH589 (pan-HDACi)

+ anti-PD-1

Reduced tumor

burden and improved

overall survival.

[11]

Clinical Data Summary
Several clinical trials are evaluating the safety and efficacy of Domatinostat in combination with

immunotherapy in various cancer types.
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Trial Name
(NCT)

Phase
Cancer
Type

Combinatio
n Agent(s)

Key
Findings/St
atus

Reference

SENSITIZE

(NCT032786

65)

Ib/II

Advanced

Melanoma

(PD-1

refractory)

Pembrolizum

ab

Well-

tolerated;

demonstrated

elevated

expression of

APM and

MHC genes,

and IFNγ

signatures in

patient

biopsies.

[4][12]

EMERGE

(NCT038127

96)

II

Advanced

Gastrointestin

al Cancer

(MSS)

Avelumab

Recommend

ed Phase 2

dose of

Domatinostat

is 200 mg

twice daily;

combination

is safe.

[5][13][14][15]

[16]

MERKLIN 1

(NCT048748

31)

II

Metastatic

Merkel Cell

Carcinoma

(treatment-

naïve)

Avelumab

Study

withdrawn

before

enrollment.

[17]

MERKLIN 2

(NCT043937

53)

II

Advanced

Merkel Cell

Carcinoma

(progressing

on anti-PD-

(L)1)

Avelumab Completed. [17]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6839078/
https://www.4sc.com/news/positive-safety-review-of-4scs-phase-ib-ii-sensitize-study-of-domatinostat-4sc-202-pembrolizumab-in-melanoma-2/
https://www.4sc.com/news/4scs-domatinostat-4sc-202-begins-phase-ii-gastrointestinal-cancer-clinical-trial/
https://www.jons-online.com/special-issues-and-supplements/2021/2021-year-in-review-gi-cancer/emerge-clinical-trial-phase-2a-domatinostat-dose-escalation
https://pubmed.ncbi.nlm.nih.gov/38518549/
https://www.researchgate.net/publication/379220015_Phase_II_trial_of_domatinostat_4SC-202_in_combination_with_avelumab_in_patients_with_previously_treated_advanced_mismatch_repair_proficient_oesophagogastric_and_colorectal_adenocarcinoma_EMERGE
https://pmc.ncbi.nlm.nih.gov/articles/PMC10972804/
https://synapse.patsnap.com/drug/f099886da1bc49178b25f287bb504062
https://synapse.patsnap.com/drug/f099886da1bc49178b25f287bb504062
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DONIMI

(NCT041339

48)

Ib/II
Stage III

Melanoma

Nivolumab +

Ipilimumab
Completed. [17]

Experimental Protocols
In Vivo Synergy Study in Syngeneic Mouse Models
This protocol is based on methodologies described for CT26 and C38 tumor models.[4]

Objective: To evaluate the anti-tumor efficacy of Domatinostat in combination with an immune

checkpoint inhibitor.

Materials:

Female BALB/c or C57BL/6 mice (6-8 weeks old)

CT26 or C38 tumor cells

Domatinostat tosylate

Anti-mouse PD-1, PD-L1, LAG3, or 4-1BB antibodies (e.g., from Bio X Cell)

Vehicle for Domatinostat (e.g., 0.5% Natrosol)

Phosphate Buffered Saline (PBS) for antibody dilution

Calipers for tumor measurement

Syringes and needles for tumor cell injection and drug administration

Workflow:
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Caption: Workflow for an in vivo synergy study.

Procedure:
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Tumor Cell Culture: Culture CT26 or C38 cells in appropriate media until they reach the

desired confluence for injection.

Tumor Inoculation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of PBS into the right

flank of each mouse.

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 50-100

mm³). Randomize mice into treatment groups (e.g., Vehicle, Domatinostat alone, Antibody

alone, Domatinostat + Antibody).

Drug Preparation and Administration:

Prepare Domatinostat in the appropriate vehicle. A typical dose is 20 mg/kg administered

orally (p.o.) twice daily.[4]

Dilute antibodies in sterile PBS. A typical dose is 10 mg/kg administered intraperitoneally

(i.p.) twice weekly for anti-PD-1 or as scheduled for other antibodies.[4]

Monitoring:

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using

the formula: (length x width²) / 2.

Monitor body weight and general health of the animals.

Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500

mm³) or if they show signs of excessive morbidity.

Data Analysis: Plot mean tumor volume ± SEM for each group over time. Generate Kaplan-

Meier survival curves to analyze event-free survival.

Flow Cytometry Analysis of Tumor Infiltrating
Lymphocytes (TILs)
This protocol provides a general framework for TIL analysis, which can be adapted based on

specific markers of interest.[4][18][19]
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Objective: To characterize the immune cell populations within the tumor microenvironment

following treatment.

Materials:

Freshly excised tumors

RPMI 1640 medium

Collagenase D (1 mg/mL)

DNase I (0.1 mg/mL)

Fetal Bovine Serum (FBS)

70 µm cell strainers

Red Blood Cell Lysis Buffer

FACS buffer (PBS + 2% FBS)

Fc block (e.g., anti-CD16/32)

Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4,

CD8, FoxP3, PD-1, LAG3, Ki-67)

Viability dye (e.g., Zombie Aqua)

Flow cytometer

Procedure:

Tumor Dissociation:

Mince the tumor tissue into small pieces.

Digest the tissue in RPMI containing Collagenase D and DNase I for 30-60 minutes at

37°C with agitation.
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Neutralize the enzymatic digestion with RPMI containing 10% FBS.

Filter the cell suspension through a 70 µm cell strainer.

Cell Preparation:

Lyse red blood cells using a lysis buffer.

Wash the cells with PBS and resuspend in FACS buffer.

Count the viable cells.

Staining:

Stain for viability using a viability dye according to the manufacturer's protocol.

Block Fc receptors with Fc block for 10-15 minutes on ice.

Add the surface antibody cocktail and incubate for 30 minutes on ice in the dark.

For intracellular staining (e.g., FoxP3, Ki-67), fix and permeabilize the cells using a

dedicated kit, then stain with intracellular antibodies.

Data Acquisition and Analysis:

Acquire the samples on a flow cytometer.

Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, then

on CD45+ leukocytes, followed by specific immune cell populations.

RNA Sequencing (RNA-seq) of Tumor Tissue
This protocol outlines the general steps for performing RNA-seq on tumor biopsies to analyze

gene expression changes.[20][21][22][23]

Objective: To identify changes in gene expression signatures within the tumor

microenvironment induced by Domatinostat treatment.

Materials:
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Fresh-frozen or FFPE tumor tissue

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

DNase I

RNA quality assessment tool (e.g., Agilent Bioanalyzer)

RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)

Next-generation sequencing platform (e.g., Illumina NovaSeq)

Workflow:
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Caption: Workflow for RNA sequencing of tumor tissue.
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RNA Extraction: Extract total RNA from tumor tissue using a suitable kit, including an on-

column DNase digestion step to remove genomic DNA contamination.

RNA Quality Control: Assess the quantity and quality of the extracted RNA. An RNA Integrity

Number (RIN) of >7 is generally recommended for library preparation.

Library Preparation:

Isolate mRNA from total RNA using poly-A selection.

Fragment the mRNA and synthesize first and second-strand cDNA.

Perform end repair, A-tailing, and ligate sequencing adapters.

Amplify the library using PCR.

Library Quality Control: Validate the size and concentration of the final libraries.

Sequencing: Sequence the libraries on a high-throughput sequencing platform.

Bioinformatic Analysis:

Perform quality control of the raw sequencing reads.

Align the reads to a reference genome.

Quantify gene expression levels.

Perform differential gene expression analysis between treatment groups.

Conduct pathway analysis and Gene Set Enrichment Analysis (GSEA) to identify enriched

biological pathways and immune signatures.

Conclusion
Domatinostat tosylate, in combination with immunotherapy, represents a promising

therapeutic strategy. Its ability to modulate the tumor microenvironment by enhancing antigen

presentation and promoting immune cell infiltration provides a strong rationale for its use with
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immune checkpoint inhibitors. The provided protocols offer a foundation for researchers to

further investigate and harness the full potential of this combination therapy in the fight against

cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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